Cismethrin

描述

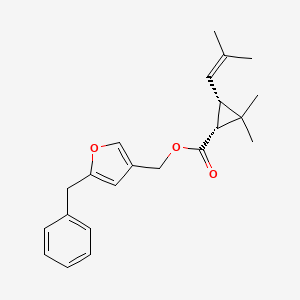

Cismethrin (IUPAC name: [1R,cis]-resmethrin) is a Type I synthetic pyrethroid insecticide derived from the esterification of 1R-chrysanthemic acid and (5-benzyl-3-furyl)methanol . It is one of four stereoisomers of resmethrin, distinguished by its cis configuration at the cyclopropane ring and 1R stereochemistry . Unlike Type II pyrethroids (e.g., deltamethrin, cypermethrin), this compound lacks an α-cyano group, which influences its neurotoxicological profile .

属性

CAS 编号 |

35764-59-1 |

|---|---|

分子式 |

C22H26O3 |

分子量 |

338.4 g/mol |

IUPAC 名称 |

trans-(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1 |

InChI 键 |

VEMKTZHHVJILDY-PMACEKPBSA-N |

手性 SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |

规范 SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |

外观 |

Solid powder |

其他CAS编号 |

10453-56-2 35764-59-1 |

物理描述 |

WHITE POWDER. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Solubility in water: none |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-benzyl-3-furylmethyl(1.R)-cis-chrysanthemate cismethrin cismethrin, 14C-labeled, (1R-cis)-isomer cismethrin, cis-(+-)-isomer cismethrin, cis-(-)-isomer NRDC 119 |

产品来源 |

United States |

相似化合物的比较

Mechanism of Action

Cismethrin acts primarily by modifying voltage-gated sodium channels (VGSCs), prolonging their open state and causing repetitive neuronal firing . This results from enhanced Na⁺ influx through VGSCs, followed by Ca²⁺ influx via the Na⁺/Ca²⁺ exchanger, leading to neuroexcitation . Studies on rat Nav1.8 and Nav1.6 channels demonstrate that this compound modifies sodium channels in the closed state, producing persistent sodium tail currents with rapid decay kinetics typical of Type I pyrethroids .

Toxicity Profile

This compound exhibits high mammalian neurotoxicity, with an intracerebral LD₅₀ of 0.6 mg/kg in mice and an oral LD₅₀ of 63 mg/kg in rats . Its toxicity is attributed to its ability to penetrate the central nervous system (CNS), inducing uncoordinated tremor (T syndrome) without secondary effects like salivation or hyperglycemia seen in Type II pyrethroids .

Comparison with Similar Compounds

Structural and Functional Classification

| Compound | Type | α-Cyano Group | Stereochemistry | Key Structural Features |

|---|---|---|---|---|

| This compound | I | No | 1R, cis | Cis-cyclopropane, benzyl-furan ester |

| Deltamethrin | II | Yes | 1R, trans | α-cyano, dibromo vinyl |

| Permethrin | I | No | 1R/1S, cis/trans mix | Dichlorovinyl, phenoxybenzyl ester |

| Bioresmethrin | I | No | 1R, trans | Trans-cyclopropane, lower mammalian toxicity |

| Cypermethrin | II | Yes | 1R, cis/trans mix | α-cyano, dichlorovinyl |

Neurotoxic Syndromes and Physiological Effects

- This compound (Type I): Induces T syndrome: Tremor, hyperextension, and uncoordinated movements. Increases brain blood flow and glucose utilization without EEG spiking or autonomic effects (e.g., salivation) . Enhances acoustic startle response amplitude, a trait shared with non-cyano pyrethroids .

Deltamethrin (Type II) :

Bioresmethrin (Type I) :

Sodium Channel Modulation

This compound’s closed-state modification of VGSCs results in altered activation/inactivation kinetics, while deltamethrin preferentially binds open channels . These differences explain variations in neurotoxic potency and syndrome expression.

Resistance Mechanisms

Mutations in insect sodium channels (e.g., M918T, L1014F) confer resistance to pyrethroids. This compound resistance in house flies requires both mutations, whereas L1014F alone provides partial resistance . This contrasts with deltamethrin, where single mutations (e.g., T929I) significantly reduce sensitivity .

Environmental and Toxicological Impact

- This compound : Highly toxic to aquatic organisms; classified as Cramer Class III (high toxicity) .

- Resmethrin Isomers : All isomers (including this compound) are Cramer Class III, but cis configurations increase mammalian toxicity .

- Cypermethrin : Persists longer in the environment due to stability but shares high aquatic toxicity with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。